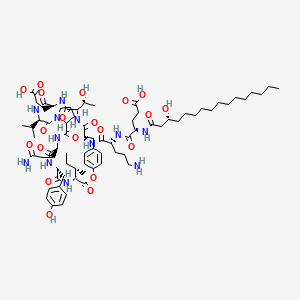

Plipastatin B1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

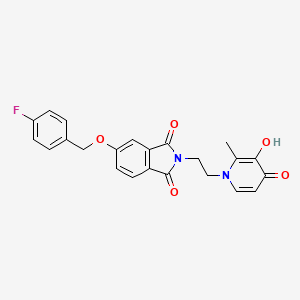

Plipastatin B1 is a potent antimicrobial lipopeptide produced by Bacillus subtilis. It is known for its strong antifungal properties and has the potential to replace conventional antifungal chemicals for controlling plant pathogens . This compound is synthesized by a non-ribosomal peptide synthetase encoded by the ppsABCDE operon .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Plipastatin B1 is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway . The synthesis involves the incorporation of amino acids and fatty acids into a lipopeptide structure. The 4-phosphopantetheinyl transferase Sfp posttranslationally converts non-ribosomal peptide synthetases from inactive apoforms into their active holoforms . The production can be enhanced by integrating a fully expressed degQ version from Bacillus subtilis DSM10 T strain, which stimulates the DegU-P regulatory pathway that positively controls the ppsABCDE operon .

Industrial Production Methods: Industrial production of this compound involves genetic engineering of Bacillus subtilis strains to enhance yield. This includes the integration of a repaired sfp gene, deletion of the competitive surfactin operon, and the use of a strong constitutive promoter . Supplementation of ornithine as a precursor for plipastatin formation has also been shown to increase production .

Análisis De Reacciones Químicas

Types of Reactions: Plipastatin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in its structure.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound include modified lipopeptides with altered antifungal properties. These modifications can enhance or reduce the antimicrobial activity of the compound.

Aplicaciones Científicas De Investigación

Plipastatin B1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying non-ribosomal peptide synthesis . In biology, it is studied for its role in microbial interactions and its potential as a biocontrol agent . In medicine, this compound is investigated for its antifungal properties and potential therapeutic applications . In industry, it is explored for its use in developing environmentally friendly antifungal agents .

Mecanismo De Acción

Plipastatin B1 exerts its effects by disrupting the cell walls, membranes, and cytoskeleton of fungal cells . It targets the cell wall synthesis pathways and causes cell lysis. The molecular targets of this compound include enzymes involved in cell wall biosynthesis and membrane integrity .

Comparación Con Compuestos Similares

Plipastatin B1 is similar to other lipopeptides produced by Bacillus subtilis, such as surfactin, iturin, and fengycin . this compound is unique in its strong antifungal activity against filamentous fungi, while surfactin has antibacterial and hemolytic activities . Iturin and fengycin also have antifungal properties, but this compound is more effective against certain fungal pathogens .

List of Similar Compounds:- Surfactin

- Iturin

- Fengycin

Propiedades

Fórmula molecular |

C74H114N12O20 |

|---|---|

Peso molecular |

1491.8 g/mol |

Nombre IUPAC |

(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C74H114N12O20/c1-7-9-10-11-12-13-14-15-16-17-18-21-49(89)42-59(91)77-52(33-36-60(92)93)66(97)78-51(22-19-38-75)65(96)81-56-41-47-26-30-50(31-27-47)106-74(105)63(44(5)8-2)84-69(100)55(40-46-24-28-48(88)29-25-46)82-67(98)53(32-35-58(76)90)79-71(102)57-23-20-39-86(57)73(104)62(43(3)4)83-68(99)54(34-37-61(94)95)80-72(103)64(45(6)87)85-70(56)101/h24-31,43-45,49,51-57,62-64,87-89H,7-23,32-42,75H2,1-6H3,(H2,76,90)(H,77,91)(H,78,97)(H,79,102)(H,80,103)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,101)(H,92,93)(H,94,95)/t44-,45+,49+,51+,52-,53-,54-,55+,56-,57-,62+,63-,64+/m0/s1 |

Clave InChI |

BBRYHXPVDSFBGT-LOBQSVLGSA-N |

SMILES isomérico |

CCCCCCCCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O |

SMILES canónico |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)

![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)

![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)